molecular formula C₁₉H₁₅D₃N₄O₂ B1161923 Pimobendan-d3

Pimobendan-d3

Cat. No.: B1161923
M. Wt: 337.39
Attention: For research use only. Not for human or veterinary use.
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Description

Pimobendan-d3 is a deuterated, isotopically labeled analog of Pimobendan, a cardiotonic agent known for its positive inotropic and vasodilator effects. As a certified reference material, it is primarily designed for use as an internal standard in mass spectrometry-based analytical techniques, enabling accurate quantification and pharmacokinetic studies of its parent drug, Pimobendan, in complex biological matrices. Pimobendan is a veterinary medication with a dual mechanism of action: it increases myocardial contractility by sensitizing cardiac troponin C to calcium and promotes vasodilation by selectively inhibiting phosphodiesterase 3 (PDE3). This combination of effects reduces the heart's workload, improves cardiac output, and is used for managing heart failure in dogs caused by conditions like myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM). Research has demonstrated that Pimobendan can improve cardiac function, increase survival times, and delay the onset of clinical symptoms in patients with heart failure. By utilizing this compound in your research, you ensure high analytical precision for investigating the metabolism, stability, and distribution of this important cardiovascular drug. This product is intended for research and development applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₁₉H₁₅D₃N₄O₂

Molecular Weight

337.39

Synonyms

4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- 3(2H)-pyridazinone-d3;  4,5Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone;  Acardi-d3;  Pimobendan-d3; UD-CG 115-d3;  UD-CG 115BS-d3;  Vetmedin-d3;  dl-Pim

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization for Research Applications

Synthetic Routes for Deuterium (B1214612) Incorporation into the Pimobendan (B44444) Skeleton

The synthesis of Pimobendan-d3 involves the introduction of three deuterium atoms, typically onto the methoxy (B1213986) group of the phenyl ring. chromatoscientific.com This is a common strategy in the synthesis of deuterated internal standards, as the methoxy group is often metabolically stable, preventing in-vivo deuterium-hydrogen exchange that could compromise analytical accuracy.

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, the general approach involves utilizing a deuterated starting material. A plausible synthetic route would be analogous to the established synthesis of Pimobendan, but with the substitution of a deuterated precursor. wikipedia.org For instance, a key intermediate in Pimobendan synthesis is p-anisoyl chloride. wikipedia.org To produce this compound, one would start with p-anisoyl-d3 chloride.

The general synthesis of Pimobendan proceeds through several key steps:

Acylation: The synthesis often begins with the reaction of a substituted phenylamine with a butanoic acid derivative. wikipedia.org

Cyclization: This is followed by a cyclization step to form the benzimidazole (B57391) core. wikipedia.org

Formation of the Pyridazinone Ring: The final key step involves the formation of the dihydropyridazinone ring structure. wikipedia.org

To incorporate the deuterium label, p-methoxy-d3-benzaldehyde or a similar deuterated precursor would be used in the step leading to the formation of the 2-(4-methoxyphenyl)benzimidazole portion of the molecule. google.com The rest of the synthetic sequence would follow established protocols for Pimobendan synthesis. google.comclockss.org

Strategies for Isotopic Enrichment and Purity Control

Achieving high isotopic enrichment and chemical purity is paramount for the utility of this compound as an internal standard. axios-research.com Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. google.com For reliable quantitative analysis, this value should be high, typically greater than 95%, to minimize interference from unlabeled or partially labeled species. sussex-research.comlgcstandards.com

Strategies for ensuring high isotopic enrichment include:

Use of Highly Enriched Starting Materials: The isotopic purity of the final product is directly dependent on the enrichment of the deuterated starting materials. Therefore, sourcing or synthesizing precursors with very high deuterium content is the primary strategy.

Controlled Reaction Conditions: Synthetic conditions are optimized to prevent any back-exchange of deuterium for hydrogen. This involves the use of aprotic solvents and reagents where possible, especially in steps where the deuterated group might be susceptible to exchange.

Purity control measures involve:

Chromatographic Purification: High-performance liquid chromatography (HPLC) is a standard method for purifying the final this compound product. sussex-research.comlgcstandards.com This removes any unreacted starting materials, by-products, and non-deuterated Pimobendan.

Recrystallization: This technique can be used to further purify the solid product, enhancing both chemical and isotopic purity.

The final product is typically accompanied by a Certificate of Analysis that specifies the chemical purity (often >95% by HPLC) and isotopic enrichment. axios-research.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Deuterated Analogs

A combination of advanced analytical techniques is employed to confirm the structure and purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for both the characterization and application of this compound.

Chromatographic Separation: A liquid chromatography system separates this compound from other components in a sample. avma.orgavma.org Reversed-phase columns, such as C18, are commonly used. nih.govijcrt.org

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Pimobendan (m/z 335.1). avma.orgavma.org Selective reaction monitoring (SRM) is used to detect specific precursor-to-product ion transitions for both Pimobendan and this compound, ensuring highly selective and sensitive quantification. avma.orgavma.org For example, precursor ions for pimobendan and d3-pimobendan are m/z 335.1 and 338.1, respectively, with corresponding product ions also showing a 3-unit mass shift. avma.orgavma.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (a singlet in the spectrum of unlabeled Pimobendan) will be absent or significantly diminished, confirming the successful incorporation of deuterium at this position. clockss.orgchemicalbook.com

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum can also provide confirmatory evidence. The carbon atom attached to the deuterated methoxy group will show a characteristic triplet splitting pattern due to coupling with deuterium (which has a spin of 1), and its chemical shift may be slightly altered compared to the unlabeled compound.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous proof of their presence and location within the molecule.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a rapid and efficient method for assessing the purity of this compound. jetir.org The retention factor (Rf) value of the deuterated compound should be identical to that of the unlabeled standard under the same chromatographic conditions. jetir.org

Interactive Data Tables

Table 1: Physicochemical Properties of Pimobendan and this compound

Property Pimobendan This compound Reference(s)
Molecular Formula C₁₉H₁₈N₄O₂ C₁₉H₁₅D₃N₄O₂ wikipedia.orgpharmaffiliates.com
Molecular Weight 334.37 g/mol 337.39 g/mol sussex-research.compharmaffiliates.com
Appearance White to off-white solid Not specified, likely similar to Pimobendan clockss.org
Purity (by HPLC) >99% >95% sussex-research.comabcam.com

| Isotopic Enrichment | N/A | >95% | sussex-research.com |

Table 2: Key Analytical Data for this compound

Analytical Technique Parameter Typical Value/Observation Reference(s)
LC-MS/MS Precursor Ion (m/z) 338.1 avma.orgavma.org
Product Ions (m/z) e.g., 227.1, 322.2 avma.org
¹H NMR Methoxy Signal Absent or significantly reduced clockss.orgchemicalbook.com

| HPTLC | Rf Value | 0.442 (example condition) | jetir.org |

Advanced Bioanalytical Methodologies Utilizing Pimobendan D3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Pimobendan (B44444) and its Metabolites

The accurate measurement of Pimobendan and its primary active metabolite, O-desmethyl pimobendan (ODMP), in biological fluids requires robust and validated analytical methods. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. jpionline.orgjpionline.org

The development of these assays involves several key steps. First, sample preparation is optimized to efficiently extract the analytes from the complex biological matrix. A common technique involves protein precipitation followed by liquid-liquid extraction. For instance, a method for analyzing Pimobendan in rabbit plasma involved diluting the plasma with water containing Pimobendan-d3, adding ammonium (B1175870) hydroxide, and extracting the compounds with methyl tert-butyl ether. avma.org The dried extract is then reconstituted in a suitable solvent for injection into the LC-MS/MS system. avma.org

Chromatographic separation is typically achieved using a reverse-phase column, such as a C18 column. jpionline.orgjpionline.org The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer containing a modifier like formic acid to ensure proper ionization. jpionline.orgbioone.org The goal is to achieve a good separation of Pimobendan and its metabolites from endogenous matrix components to minimize interference. bioone.org

For detection, a triple quadrupole mass spectrometer is commonly used, operating in selective reaction monitoring (SRM) mode. avma.org This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For Pimobendan, the protonated molecular ion [M+H]+ is observed at a mass-to-charge ratio (m/z) of 335.1 or 335.42. jpionline.orgjpionline.orgavma.org This precursor ion is then fragmented to produce specific product ions for quantification. jpionline.orgjpionline.org In one method, the precursor ion for Pimobendan was m/z 335.1, and the product ions monitored were m/z 224.1 and 250.1. avma.org

Validation of the LC-MS/MS assay is performed according to international guidelines to ensure its reliability. stanford.edunih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). jpionline.org For example, a validated method for Pimobendan and its metabolite in plasma demonstrated an LLOQ of 0.100 ng/mL for both compounds. fda.gov Another study reported an accuracy for Pimobendan quality control samples between 82.80% and 88.15%, with a coefficient of variation (precision) of 0.53% to 0.90%. e-jvc.org

Table 1: Examples of LC-MS/MS Method Parameters for Pimobendan Analysis

ParameterDescription from ResearchSource
Chromatography ColumnProntosil ODS C18 column (250 × 4.6 mm, 5μ) jpionline.orgjpionline.org
Mobile PhaseMethanol, acetonitrile, and 0.1 M phosphate (B84403) buffer (45:15:40 v/v) jpionline.orgjpionline.org
Ionization ModePositive Electrospray Ionization (ESI+) jpionline.orgjpionline.orgavma.org
Pimobendan Precursor Ion (m/z)335.1 avma.orgavma.org
This compound Precursor Ion (m/z)338.1 avma.org
Pimobendan Product Ions (m/z)224.1, 250.1 avma.org
This compound Product Ions (m/z)227.1, 322.2 avma.org
Lower Limit of Quantification (LLOQ)0.100 ng/mL in plasma fda.gov
Accuracy (% Bias)Within ±15% (±20% at LLOQ) is a general requirement stanford.edu
Precision (%CV)≤15% (≤20% at LLOQ) is a general requirement stanford.edu

Application of this compound as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for achieving high accuracy and precision. scispace.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte. scispace.comnih.gov For the analysis of Pimobendan, this compound, where three hydrogen atoms are replaced by deuterium (B1214612), serves as an excellent SIL IS. avma.org

The fundamental purpose of an IS is to correct for the variability inherent in the analytical process. scispace.com This includes variations during sample preparation steps like extraction, potential degradation of the analyte, and fluctuations in the instrument's response (e.g., injection volume and ionization efficiency). scispace.com Because a SIL IS like this compound has nearly identical physicochemical properties to the unlabeled Pimobendan, it behaves similarly throughout the entire analytical procedure. scispace.comresearchgate.net

During sample analysis, a known amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the preparation process. avma.org The quantification is then based on the ratio of the mass spectrometer's response of the analyte (Pimobendan) to the response of the IS (this compound). avma.org By using this ratio, any loss of analyte during extraction or variation in instrument signal will be mirrored by a proportional change in the IS signal, effectively canceling out the error and leading to a more accurate and precise final concentration measurement. scispace.comnih.gov The use of a SIL IS is considered the best practice and is often essential for correcting inter-individual variability in sample matrices. scispace.comnih.gov

Mitigation of Matrix Effects and Enhancement of Analytical Assay Robustness and Precision

One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect". nih.gov This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. researchgate.netnih.gov This interference can compromise the accuracy, precision, and robustness of the assay. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. scispace.com Since this compound is structurally almost identical to Pimobendan, it has the same retention time on the liquid chromatography column and experiences the same degree of ion suppression or enhancement from the matrix components. researchgate.net When the response ratio of the analyte to the SIL IS is calculated, the variability caused by the matrix effect is normalized, thus ensuring that the calculated concentration of the analyte remains accurate despite the interference. scispace.com

Studies have demonstrated that SIL internal standards significantly improve assay performance compared to other types of internal standards, such as structural analogues. scispace.comnih.gov For instance, an analysis of the drug lapatinib (B449) showed that while both a non-isotope-labeled IS and an isotope-labeled IS (lapatinib-d3) performed well in pooled plasma, only the isotope-labeled IS could correct for the significant interindividual variability in drug recovery from cancer patient plasma samples. nih.gov This highlights how a SIL IS like this compound enhances the robustness of an assay, making it reliable across different individual samples and ensuring high precision. scispace.comnih.gov By effectively mitigating matrix effects, this compound ensures that the bioanalytical method is rugged, precise, and produces dependable data for preclinical and clinical studies.

Detection and Quantification of this compound in Diverse Preclinical Biological Matrices

Bioanalytical methods utilizing this compound have been successfully developed and validated for the quantification of Pimobendan in a variety of biological matrices from several preclinical species. These studies are fundamental to understanding the pharmacokinetics of the drug before it is used in a clinical setting. nih.govgoogle.com

The most common preclinical matrix for Pimobendan analysis is plasma from dogs (canine plasma), as dogs are a key target species for this medication and are frequently used in cardiovascular research. nih.govfda.gove-jvc.org Numerous pharmacokinetic and bioequivalence studies have quantified Pimobendan and its active metabolite in dog plasma using LC-MS/MS with a validated internal standard. researchgate.netdefra.gov.ukfda.gov

Beyond canines, the methodology has been adapted for other species. Research has been conducted on the pharmacokinetics of Pimobendan in New Zealand White rabbits, where this compound was used as the internal standard for quantification in rabbit plasma. avma.orgavma.org These studies help to understand inter-species differences in drug metabolism and disposition. avma.org Furthermore, LC-MS/MS methods have been employed to measure Pimobendan concentrations in the plasma of Hispaniolan Amazon parrots, demonstrating the versatility of the analytical approach across different animal species. bioone.org The ability to accurately quantify Pimobendan in these diverse preclinical matrices is essential for establishing its pharmacokinetic profile and supporting its development for various veterinary applications.

Table 2: Preclinical Biological Matrices for Pimobendan Analysis

Preclinical SpeciesBiological MatrixSource
Dog (Canine)Plasma nih.govfda.gove-jvc.orgdefra.gov.ukfda.gov
Rabbit (New Zealand White)Plasma avma.orgavma.org
Parrot (Hispaniolan Amazon)Plasma bioone.org

Pharmacokinetic and Metabolic Research in Preclinical Models

Comparative Pharmacokinetic Studies of Pimobendan (B44444) and Pimobendan-d3 in In Vivo Animal Models

While direct comparative pharmacokinetic data between Pimobendan and this compound in the same animal model is not extensively published, the existing body of research on Pimobendan provides a crucial baseline for understanding its behavior. Pimobendan is rapidly absorbed orally in dogs, with a bioavailability of 60-65%. wikipedia.org This absorption is notably reduced when administered with food. europa.eubi-animalhealth.com

Pharmacokinetic parameters of Pimobendan have been studied across various animal models, including dogs, cats, and rabbits, revealing significant inter-species differences. nih.govavma.orgvettimes.com In dogs, the plasma elimination half-life of Pimobendan is approximately 0.4 to 0.5 hours. europa.eubi-animalhealth.comboehringer-ingelheim.com Its active metabolite, O-desmethyl-pimobendan (ODMP), has a longer half-life of about 2 hours. europa.eubi-animalhealth.comboehringer-ingelheim.com Studies in dogs with myxomatous mitral valve disease (MMVD) have shown high variability in pharmacokinetic parameters. nih.gov For instance, the absorption and elimination half-lives for Pimobendan were approximately 1.4 and 1 hour, respectively. nih.gov

In rabbits, plasma concentrations of Pimobendan were lower despite higher doses compared to dogs and cats, but it exhibited a longer time to maximum concentration and a longer half-life. avma.orgavma.org In cats, a single oral dose resulted in a maximal plasma concentration four times greater and an elimination half-life three times longer than observed in dogs. vettimes.com

This compound is utilized as an internal standard in pharmacokinetic studies for the accurate quantification of Pimobendan in plasma samples. avma.org This application underscores its importance in ensuring the reliability of pharmacokinetic data. The rationale for using a deuterated analog lies in its similar chemical behavior to the parent drug during extraction and analysis, with a distinct mass that allows for precise measurement.

Comparative Pharmacokinetic Parameters of Pimobendan in Different Animal Models

SpeciesBioavailabilityTmax (hours)Elimination Half-life (Pimobendan)Elimination Half-life (ODMP)Reference
Dog60-65%0.5 - 2.10.4 - 1.8 hours2.0 - 8.3 hours wikipedia.orgeuropa.eueuropa.eufrontiersin.org
Cat--~3x longer than dogs- vettimes.com
Rabbit-Longer than dogs/catsLonger than dogs/cats- avma.orgavma.org

This table presents a summary of reported pharmacokinetic values for Pimobendan. Direct comparative studies with this compound are limited in published literature.

Elucidation of Absorption, Distribution, and Excretion (ADME) Profiles in Non-Human Systems

Pimobendan is readily distributed into the tissues, as indicated by its volume of distribution of 2.6 L/kg in dogs. europa.eubi-animalhealth.comboehringer-ingelheim.com Plasma protein binding is high, at approximately 93%. europa.eueuropa.eu Following oral administration, the drug is rapidly absorbed. wikipedia.org

The primary route of elimination for Pimobendan and its metabolites is through the feces. wikipedia.orgdefra.gov.uk Laboratory studies in rats have demonstrated that Pimobendan is also excreted into milk. europa.eueuropa.eudefra.gov.uk

Investigation of Metabolic Pathways and Metabolite Identification Using Deuterated Probes (In Vitro and Animal Studies)

Pimobendan undergoes significant metabolism in the liver. europa.eu The main metabolic pathway is oxidative demethylation, which produces the major active metabolite, O-desmethyl-pimobendan (ODMP). wikipedia.orgeuropa.eu This metabolite is a more potent phosphodiesterase III inhibitor than the parent compound. wikipedia.org Further metabolic steps involve phase II conjugation reactions, forming glucuronides and sulfates. europa.eudefra.gov.uk

The use of deuterated probes like this compound is instrumental in these metabolic studies. In vitro systems, such as liver microsomes and hepatocytes from various species (rat, dog, monkey, human), are employed to compare metabolic profiles. researchgate.net These studies help in identifying the specific cytochrome P450 isoenzymes responsible for the metabolism of Pimobendan. jst.go.jpvin.comvin.com By comparing the metabolism of the deuterated and non-deuterated forms, researchers can gain insights into the specific sites of metabolic transformation. researchgate.net

Major Metabolic Pathways of Pimobendan

Metabolic ReactionResulting MetaboliteSignificanceReference
Oxidative DemethylationO-desmethyl-pimobendan (ODMP)Major active metabolite wikipedia.orgeuropa.eu
Phase II ConjugationGlucuronides and SulfatesFacilitates excretion europa.eudefra.gov.uk

Analysis of Deuterium (B1214612) Isotope Effects on Biotransformation Processes and Enzyme Kinetics

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially altering the rate of metabolic reactions. google.comnih.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break. By strategically placing deuterium atoms at sites of metabolism, the biotransformation of a drug can be slowed. google.com

While specific studies on the deuterium isotope effects on Pimobendan's biotransformation are not widely published, the general principles are well-established. Analyzing these effects can provide valuable information about the rate-limiting steps in the metabolic cascade and the enzymes involved. nih.gov This knowledge can be leveraged to design new chemical entities with potentially improved pharmacokinetic profiles. google.com

Application of this compound in Microdosing and Tracer Studies in Non-Human Biological Systems

This compound's role as a stable isotope-labeled tracer is crucial in microdosing studies. These studies involve administering a very small, non-pharmacologically active dose of the labeled compound to assess its pharmacokinetic profile. This approach allows for early human studies with minimal risk. In non-human systems, tracer studies using this compound can help to precisely follow the absorption, distribution, metabolism, and excretion of the drug without the need for radiolabeling. avma.org

Quantitative Whole-Body Autoradiography (QWBA) and Detailed Tissue Distribution Studies in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize the distribution of a compound throughout the entire body of an animal model, typically a rodent. wuxiapptec.complos.org This method provides detailed information on which tissues and organs the drug and its metabolites accumulate in over time. wuxiapptec.comwuxiapptec.com

For QWBA studies, a radiolabeled version of the compound (e.g., with 14C or 3H) is typically used. wuxiapptec.com While specific QWBA studies using this compound are not documented, the technique itself is highly relevant to understanding the detailed tissue distribution of Pimobendan. QWBA can reveal accumulation in specific tissues, including small organs like the eyes or even tumors, providing critical data for assessing potential target organ toxicity and for human dosimetry calculations. wuxiapptec.complos.orgwuxiapptec.com Such studies have been conducted for other drugs in rats and mice, demonstrating the utility of this approach. wuxiapptec.comwuxiapptec.comeventscribe.neteventscribe.net

Mechanistic and Preclinical Pharmacological Research Applications of Pimobendan D3

Utilization in Molecular Interaction and Target Binding Studies (In Vitro and Cellular Models)

The deuterium (B1214612) labeling in Pimobendan-d3 makes it an invaluable tracer in studies designed to elucidate its molecular interactions and binding characteristics at the cellular level. In vitro and cellular models are fundamental to understanding how a drug engages with its biological targets.

In these studies, this compound can be introduced to cell cultures or isolated protein systems. Analytical techniques such as mass spectrometry can then be used to track the deuterated compound, allowing researchers to quantify its binding to specific proteins. This approach helps to identify and confirm the direct molecular targets of Pimobendan (B44444). For instance, these studies can demonstrate its binding affinity for cardiac troponin C and phosphodiesterase III (PDE3), the primary targets through which Pimobendan exerts its effects. todaysveterinarypractice.comtodaysveterinarypractice.comajol.inforesearchgate.netwikipedia.org

Furthermore, the use of this compound allows for competitive binding assays. In these experiments, both labeled and unlabeled Pimobendan are introduced to a system containing the target proteins. By measuring the displacement of this compound by its non-labeled counterpart, researchers can determine the binding affinity and kinetics of the drug-target interaction with high precision. This information is crucial for understanding the potency and efficacy of the drug at a molecular level.

A study on a murine model of viral myocarditis showed that pimobendan administration improved survival and reduced cardiac inflammation. nih.gov Specifically, it was found to inhibit the production of proinflammatory cytokines like TNF-alpha and IL-1beta and decrease the expression of inducible nitric oxide synthase (iNOS) in the heart. nih.gov This suggests that beyond its direct cardiotonic effects, pimobendan's interaction with inflammatory pathways contributes to its therapeutic benefits. The use of this compound in similar models could help to precisely quantify the drug's distribution within inflamed tissues and its direct impact on the cellular machinery responsible for cytokine production.

Probing Receptor Occupancy and Ligand-Receptor Dynamics at a Molecular Level

Understanding how a drug occupies its target receptors over time is fundamental to predicting its therapeutic effect and duration of action. This compound is instrumental in such studies, enabling researchers to probe receptor occupancy and the dynamics of the ligand-receptor interaction. biologicalmodeling.orgfrontiersin.org

Receptor occupancy studies often employ techniques like positron emission tomography (PET) when adapted for in vivo imaging, or more commonly in preclinical settings, autoradiography and advanced microscopy in cell-based assays. nih.govmlm-labs.comthe-hospitalist.org By using this compound, researchers can visualize and quantify the extent and duration of binding to its target receptors in real-time. This allows for the determination of the percentage of receptors that are bound by the drug at different concentrations and time points, providing a direct link between drug exposure and target engagement. mlm-labs.com

The dynamics of the ligand-receptor relationship, including the rates of association and dissociation, can also be investigated using this compound. biologicalmodeling.orgfrontiersin.org Techniques such as surface plasmon resonance (SPR) or kinetic binding assays can be employed, where the interaction of this compound with its immobilized target protein is monitored. The isotopic label provides a clear signal for tracking these dynamic processes without altering the fundamental binding properties of the molecule. This information is critical for building pharmacokinetic/pharmacodynamic (PK/PD) models that can predict the clinical efficacy of Pimobendan. researchgate.net

Role in Investigating Enzyme Inhibition and Activation Processes (e.g., Phosphodiesterase Inhibition, Calcium Sensitization) in Model Systems

Pimobendan's therapeutic effects are primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase III (PDE3) and sensitization of cardiac myofilaments to calcium. openveterinaryjournal.com this compound plays a crucial role in dissecting these complex enzymatic and allosteric processes in various model systems.

Phosphodiesterase Inhibition:

Pimobendan acts as a selective inhibitor of PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in vasodilation and positive inotropic effects. todaysveterinarypractice.comresearchgate.net In preclinical studies, this compound can be used in enzymatic assays to determine the inhibitory potency (IC50) of the drug on PDE3. The use of the labeled compound allows for precise quantification of the inhibitor-enzyme interaction and helps to differentiate its effects from those of other compounds or endogenous substances that may be present in the assay system.

Calcium Sensitization:

The calcium-sensitizing effect of Pimobendan is a key mechanism that enhances cardiac contractility without significantly increasing myocardial oxygen consumption. todaysveterinarypractice.comtodaysveterinarypractice.com This effect is mediated by its interaction with the cardiac troponin C (cTnC) complex. This compound can be utilized in in vitro reconstituted myofilament systems or isolated cardiac muscle fiber preparations to study this interaction in detail. By tracking the binding of this compound to cTnC, researchers can investigate how it modulates the calcium sensitivity of the contractile apparatus. These studies can elucidate the structural changes induced by Pimobendan binding and how these changes translate into an enhanced force of contraction at a given calcium concentration.

A study utilizing rabbit models for pharmacokinetic analysis employed d3-pimobendan as an internal standard for quantification, highlighting its utility in precise measurement in biological samples. avma.org

Contribution to Understanding Cardiotonic and Vasodilatory Mechanisms in Animal Models through Isotopic Labeling

The use of isotopically labeled compounds like this compound is a powerful strategy in whole-animal studies to understand the in vivo mechanisms of action. nih.gov Stable isotope labeling allows for the quantitative analysis of the drug and its metabolites in various tissues and biological fluids, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

In animal models of heart failure, the administration of this compound enables researchers to correlate its tissue-specific concentration with its physiological effects. For example, by measuring the concentration of this compound in cardiac tissue and simultaneously assessing cardiac function through echocardiography or pressure-volume loop analysis, a direct relationship between drug levels at the site of action and the observed cardiotonic effects can be established.

Similarly, the vasodilatory effects of Pimobendan can be investigated by measuring its concentration in vascular smooth muscle and correlating it with changes in blood pressure and systemic vascular resistance. The use of this compound allows for the differentiation of the parent drug from its metabolites, which is particularly important as some metabolites of Pimobendan are also pharmacologically active. wikipedia.org This distinction is crucial for accurately attributing the observed effects to the correct molecular entity.

Future Directions and Emerging Research Methodologies

Integration of Pimobendan-d3 with Advanced Imaging Techniques for Spatiotemporal Analysis in Research

The integration of deuterated compounds like this compound with advanced imaging techniques, such as Positron Emission Tomography (PET), is opening new frontiers in the spatiotemporal analysis of drug distribution and action. Spatiotemporal analysis examines data in the context of both space and time, which can reveal dynamic changes and relationships. mpg.deresearchgate.net In pharmaceutical research, this allows for the visualization of how a drug and its metabolites distribute throughout the body over time.

Deuterated radiopharmaceuticals are particularly valuable in PET imaging because the substitution of hydrogen with deuterium (B1214612) can slow down the metabolic processes. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon, making it more resistant to enzymatic cleavage. dovepress.comclearsynthdiscovery.com This reduced rate of metabolism is crucial in PET studies as it minimizes the interference from radioactive metabolites, which can otherwise complicate image interpretation and lead to off-target signals. researchgate.net For example, in the study of neurodegenerative diseases like Alzheimer's, deuterated PET tracers have been developed to improve in vivo stability and provide a clearer signal of the target, such as β-amyloid plaques. acs.org

The use of this compound in conjunction with PET could allow researchers to track its concentration and localization within the myocardium with greater precision and for longer durations. This would provide invaluable data on its site-specific engagement with cardiac tissues and its pharmacokinetics at the target organ. Advanced imaging techniques, like the high-precision magnetic resonance (MR) methods being developed to analyze blood vessel function, could be combined with data from this compound studies to build a more comprehensive picture of cardiovascular dynamics. tedrogersresearch.ca These MR techniques can detect early functional changes in blood vessels, which are often precursors to heart failure. tedrogersresearch.ca By correlating these imaging biomarkers with the spatiotemporal distribution of this compound, researchers could gain a deeper understanding of its therapeutic effects and mechanisms of action.

The development of tools for analyzing geographical and temporal data, such as the Place And Time Navigator (PlATiN), highlights the growing importance of spatiotemporal analysis in various research fields. mpg.de In the context of drug research, similar platforms could be adapted to visualize and analyze the complex, multi-layered data generated from advanced imaging studies with deuterated compounds, leading to new insights into drug efficacy and safety.

Potential in Predictive Modeling of Drug Disposition (In Vitro-In Vivo Extrapolation) for Novel Cardiotonic Agents

The use of this compound holds significant potential for refining predictive models of drug disposition, particularly through in vitro-in vivo extrapolation (IVIVE) for new cardiotonic agents. IVIVE is a methodology used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. The accuracy of these predictions is critical for the successful development of new therapeutic agents. hlaszny.com

Computational modeling of drug disposition encompasses various processes, including absorption, distribution, metabolism, and excretion (ADME). slideshare.net Deuterated compounds like this compound can provide more precise data for these models. The kinetic isotope effect (KIE) resulting from deuterium substitution slows down metabolic pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes. clearsynthdiscovery.comresearchgate.net This allows for a more accurate characterization of a drug's intrinsic clearance and metabolic stability in in vitro systems, such as liver microsomes. researchgate.net

For novel cardiotonic agents, which often have complex pharmacokinetic profiles, the insights gained from studies with deuterated analogs can be particularly valuable. nih.gov For instance, machine learning algorithms are being increasingly used to predict drug-induced risks, such as Torsades de Pointes (TdP), from preclinical data. arxiv.org By incorporating the more precise metabolic data obtained from deuterated compounds, the predictive accuracy of these models could be significantly enhanced. This would allow for earlier identification of promising drug candidates and a reduction in the risk of late-stage failures in drug development.

The improved understanding of structure-metabolism relationships afforded by deuterated compounds can also guide the design of new chemical entities with more favorable pharmacokinetic properties. clearsynthdiscovery.com This approach, where data from deuterated analogs informs the development of the next generation of drugs, represents a powerful synergy between experimental and computational approaches in modern pharmacology.

Broader Implications of Deuterated Analogs in Modern Drug Discovery and Development Research Paradigms

The development and study of deuterated analogs like this compound have broader implications that are reshaping modern drug discovery and development. The core principle behind this strategy is the "deuterium switch," where hydrogen atoms at sites of metabolism in an existing drug are replaced with deuterium. nih.gov This seemingly minor modification can lead to significant improvements in a drug's pharmacokinetic profile, such as increased half-life, reduced clearance, and improved oral bioavailability. clearsynthdiscovery.com

The success of the first FDA-approved deuterated drug, deutetrabenazine, in 2017 for treating chorea associated with Huntington's disease, has spurred significant interest in this approach. nih.gov This has led to a pipeline of other deuterated drugs currently in clinical development for various conditions. tandfonline.com The strategy is attractive because it can potentially improve the efficacy and safety of already-marketed drugs, often with a more streamlined regulatory pathway. nih.govacs.org

The benefits of deuteration extend beyond simply improving existing drugs. The kinetic isotope effect can be strategically employed to:

Reduce toxic metabolites : By slowing the metabolic pathway that produces a toxic byproduct, deuteration can enhance a drug's safety profile. dovepress.com

Stabilize active metabolites : If a drug's therapeutic effect is mediated by an active metabolite, deuteration can be used to prolong its presence in the body. clearsynthdiscovery.com

Enable chiral switching : For drugs that exist as a mixture of enantiomers (mirror-image isomers) that interconvert in the body, deuterium substitution at the chiral center can stabilize the more active or safer enantiomer. tandfonline.com

The application of deuteration is shifting from modifying existing drugs to being an integral part of novel drug discovery. nih.gov Medicinal chemists are now prospectively incorporating deuterium into new chemical entities to fine-tune their metabolic properties from the outset. This proactive approach allows for the design of molecules with optimized pharmacokinetic and safety profiles, potentially reducing the attrition rate of drug candidates during development.

The table below summarizes some key deuterated drugs in development and their therapeutic areas, illustrating the broad applicability of this technology.

Deuterated DrugTherapeutic AreaStage of Development (as of recent reports)
DeutetrabenazineHuntington's Disease, Tardive DyskinesiaApproved
DeucravacitinibPsoriasis, Autoimmune DiseasesApproved
HC-1119 (Deuterated enzalutamide)Prostate CancerPhase III
CTP-543 (Deuterated ruxolitinib)Alopecia AreataPhase II/III
AVP-786 (Deuterated dextromethorphan)Agitation in Alzheimer's DiseasePhase III

This table is for illustrative purposes and the development status may have changed.

Q & A

Q. What experimental design considerations are critical for evaluating Pimobendan-d3’s pharmacokinetic (PK) properties in preclinical models?

To assess PK parameters (e.g., bioavailability, half-life), employ a crossover study design with control and treatment groups. Use species-specific physiological models (e.g., canine or murine) and ensure standardized dosing intervals. Blood sampling should align with predicted absorption/distribution phases, analyzed via LC-MS/MS for precision. Validate instrumentation calibration and include recovery studies to account for matrix effects .

Q. How can researchers optimize in vitro assays to quantify this compound’s PDE-III inhibition efficacy?

Use dose-response curves with at least six concentrations to calculate EC50 values. Include positive controls (e.g., Milrinone) to benchmark inhibition potency. Account for solvent interference by normalizing data to vehicle-treated samples. Replicate experiments across multiple cell lines (e.g., cardiomyocytes vs. smooth muscle cells) to assess tissue-specific effects. Statistical analysis should employ ANOVA with post-hoc tests to confirm significance (p < 0.05, predefined) .

Q. What methodologies ensure accurate stability profiling of this compound under varying storage conditions?

Conduct forced degradation studies per ICH guidelines: expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Quantify degradation products via HPLC-UV at multiple timepoints. Use Arrhenius kinetics to extrapolate shelf-life. Include parallel stability testing in biological matrices (e.g., plasma) to simulate in vivo conditions, and validate methods using reference standards .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro efficacy and in vivo hemodynamic outcomes for this compound?

Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify bioavailability or tissue penetration limitations. Compare metabolite profiles across models using high-resolution mass spectrometry. Conduct scoping reviews to contextualize interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. canines) and adjust dosing regimens accordingly .

Q. What statistical approaches are recommended for analyzing inter-individual variability in this compound response data?

Apply nonlinear mixed-effects modeling (e.g., NONMEM) to partition variability into population-level (fixed effects) and individual-level (random effects) components. Incorporate covariates (e.g., renal/hepatic function) using stepwise forward addition/backward elimination. Validate models via bootstrapping or visual predictive checks to ensure robustness .

Q. How can meta-analysis frameworks resolve contradictions in published data on this compound’s cardiotoxic thresholds?

Systematically aggregate studies using PRISMA guidelines, weighting data by sample size and methodological rigor (e.g., Jadad score for randomized trials). Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots. Use random-effects models to account for heterogeneity, and report 95% confidence intervals for toxicity thresholds .

Q. What strategies validate novel biosensor-based detection methods for this compound in real-time monitoring?

Cross-validate biosensor outputs against gold-standard LC-MS/MS using Bland-Altman plots and Passing-Bablok regression. Assess interference from structurally similar metabolites via spike-recovery experiments. Conduct longitudinal stability tests under physiological conditions (e.g., pH 7.4, 37°C) and report limits of detection (LOD) relative to clinical thresholds .

Q. How can multi-omics data integration improve mechanistic insights into this compound’s dual PDE-III inhibition and calcium sensitization?

Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets from treated cardiomyocytes to identify co-regulated pathways (e.g., cAMP/PKA, calcium handling). Use systems pharmacology tools (e.g., Cytoscape) to map interaction networks and prioritize hub genes. Validate findings with siRNA knockdown or CRISPR-Cas9 models to confirm functional targets .

Q. Methodological Notes

  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research feasibility .
  • Data Integrity : Adhere to metrological standards (e.g., ISO 17025) for instrumentation and report numerical data with justified precision (e.g., ±0.1 ng/mL for LC-MS/MS) .
  • Ethical Compliance : For human-derived data, ensure IRB approval and anonymization protocols per and guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.